molecular formula C6H6O3 B1213518 Acrylic anhydride CAS No. 2051-76-5

Acrylic anhydride

Cat. No.: B1213518
CAS No.: 2051-76-5
M. Wt: 126.11 g/mol
InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
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Description

Acrylic anhydride, also known as propenoic anhydride, is a chemical compound with the molecular formula C6H6O3. It is a colorless to pale yellow liquid that is highly reactive and used primarily as an esterifying agent. This compound is essential in the preparation of specialty acrylate, acrylamide monomers, and acrylic resin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylic anhydride can be synthesized through various methods. One common method involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert solvent medium. This reaction requires adequate agitation or dispersion of the gas through the liquid medium . Another method involves the reaction of acrylic acid with acetic anhydride under reduced pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced using batch reaction distillation processes. This method improves efficiency compared to traditional synthesis reactions but still faces challenges such as high energy consumption and by-product formation .

Chemical Reactions Analysis

Types of Reactions: Acrylic anhydride undergoes several types of chemical reactions, including nucleophilic acyl substitution, esterification, and amide formation.

Common Reagents and Conditions:

    Nucleophilic Acyl Substitution: this compound reacts with nucleophiles such as water, alcohols, and amines. .

    Esterification: this compound reacts with alcohols to form esters.

    Amide Formation: this compound reacts with amines to form amides.

Major Products Formed:

    Acrylic Acid: Formed from the reaction with water.

    Acrylic Esters: Formed from the reaction with alcohols.

    Acrylic Amides: Formed from the reaction with amines.

Mechanism of Action

The mechanism of action of acrylic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the final product .

Molecular Targets and Pathways: this compound primarily targets nucleophilic sites in molecules, such as hydroxyl, amino, and thiol groups. The pathways involved include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .

Comparison with Similar Compounds

Acrylic anhydride can be compared with other similar compounds such as meththis compound, acryloyl chloride, and methacryloyl chloride:

    Meththis compound: Similar in structure but contains a methyl group on the alpha carbon.

    Acryloyl Chloride: Contains a chlorine atom instead of the anhydride group.

    Methacryloyl Chloride: Similar to acryloyl chloride but with a methyl group on the alpha carbon.

This compound is unique due to its ability to form cyclic anhydrides on polymerization, which distinguishes it from other similar compounds .

Properties

IUPAC Name

prop-2-enoyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25301-00-2
Record name 2-Propenoic acid, anhydride, homopolymer
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DSSTOX Substance ID

DTXSID70942685
Record name Prop-2-enoic anhydride
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Molecular Weight

126.11 g/mol
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CAS No.

2051-76-5, 61932-59-0
Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Prop-2-enoic anhydride
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Record name Acrylic anhydride
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Record name ACRYLIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

Acrylic anhydride was synthesized in 70-80% yield as in the following example. Acryloyl chloride (2.7 g, 30 mmol) was added dropwise over 5 min to an ice-cooled solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (2.8 g, 30 mmol) in THF (50 mL), and the solution was stirred at room temperature for 16 h. The NH4+Cl− precipitate was collected in a fritted glass filter, and the solvent was then removed from the filtrate by rotary evaporation. The residue was dissolved in CH2Cl2 (25 mL), washed twice with dilute aq. NaHCO3 (50 mL each) and once with satd. NaCl aq. soln. (50 mL), and dried over anhy. Na2SO4. After filtration and removing the solvent by rotary evaporation, 2.8 g (80%) of acrylic anhydride was obtained as a light yellow liquid. It was used without further purification. 1H NMR (CDCl3, 77.23 ppm): 6.04 (m, ═CH trans to CO2), 6.14 (m, ═CH gem to CO2), 6.50 (d, ═CH cis to CO2). 13C NMR (CDCl3/DMSO-d6): 127.4 (═CH), 134.7 (′CH2), 161.2 (C═O).
Quantity
2.7 g
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ice
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2 g
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2.8 g
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50 mL
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solvent
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Yield
80%

Synthesis routes and methods II

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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Synthesis routes and methods III

Procedure details

In this example, the mole ratio between acrylic acid and acetic anhydride is equal to 1.5. The reaction mixture is subjected to stirring and, throughout the reaction which lasts for 5 hours, the acetic acid is drawn off under a pressure of 100 mmHg, the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction. In addition, during the reaction and during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine are gradually introduced into the top of the distillation column. After the reaction, distillation is performed. There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic mixed anhydride as well as a little acrylic anhydride, under 200 mmHg at a temperature of 57° to 76° C. under 20 mmHg. This fraction represents 140 parts by weight. The acrylic anhydride is then distilled at 76° C. under 20 mmHg. 250 parts by weight of acrylic anhydride are collected. The yield is 75%.
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Yield
75%

Synthesis routes and methods IV

Procedure details

Acrylic acid (1.47 g, 0.02 mole), diisopropenyl ether (0.99 g, 0.01 mole) and oxalic acid (0.008 g, 8.9×10-5 moles) were mixed in a nitrogen-filled 10-ml volumetric flask. A 30-μl aliquot of this mixture was transferred to a nuclear magnetic resonance tube, mixed with CDCl3 (0.5 ml), methylene chloride (10 μ) and tetramethylsilane. After 24.5 hours, the sample in the nuclear magnetic resonance tube showed that the reaction was almost complete as the acid was nearly consumed. The amount of acrylic anhydride produced was 1.5:1 to that of the 2,2-propane diacrylate. Conversely the mixture in the original volumetric flask had a much lower conversion of reactants to products and almost no anhydride. After 14 days, the amount of acrylic anhydride in the nuclear magnetic resonance tube increased while that in the volumetric flask did not. The ratio of acrylic anhydride to 2,2-propane diacrylate was 3.3:1.
Quantity
1.47 g
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reactant
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0.99 g
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0.008 g
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Synthesis routes and methods V

Procedure details

Moreover, in the case of benzoyl chloride, the resulting mixed anhydride is more reactive than benzoyl chloride. Thus, the carboxylate ion of acrylic acid preferentially reacts with the mixed anhydride to give acrylic anhydride and the benzoate ion, which subsequently reacts with unreacted benzoyl chloride to give benzoic anhydride, according to reaction scheme I.
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Name
anhydride
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[Compound]
Name
carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acrylic anhydride
Reactant of Route 2
Reactant of Route 2
Acrylic anhydride
Reactant of Route 3
Acrylic anhydride
Reactant of Route 4
Acrylic anhydride
Reactant of Route 5
Acrylic anhydride
Reactant of Route 6
Acrylic anhydride
Customer
Q & A

Q1: What is the molecular formula and weight of Acrylic anhydride?

A1: this compound has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Infrared spectroscopy is particularly useful for identifying this compound and its polymers. Characteristic carbonyl absorption bands appear around 1750 cm-1 and 1810 cm-1, indicating the presence of the anhydride group. [, ] These bands shift slightly depending on the stereochemical structure of the polymer formed. [] The presence of residual unsaturation in polymers can be determined by the intensity of the vinyl absorption band at 1625 cm-1. []

Q3: What is unique about the polymerization of this compound?

A3: this compound undergoes a process known as cyclopolymerization. During this reaction, the molecule reacts with itself to form a linear polymer chain consisting of repeating α-methylene glutaric anhydride units. [, ] This process involves both ring-opening and ring-closing steps. []

Q4: Can this compound form copolymers with other cyclic monomers?

A7: Yes, this compound can copolymerize with cyclic phosphonites through a ring-opening-closing alternating copolymerization (ROCAC) mechanism. [, ] This process results in an alternating copolymer structure, where one repeating unit comes from the ring-opening of the cyclic phosphonite and the other from the ring-closing of this compound. [, ]

Q5: What unique properties does poly(this compound) exhibit?

A8: Poly(this compound) is known for its stiff backbone and hindered functional groups. [] The material exhibits thermoplastic behavior and is soluble in various solvents, confirming its linear nature. [] The anhydride groups within the polymer can undergo characteristic reactions, such as hydrolysis and esterification. []

Q6: What are some applications of this compound in material science?

A6: this compound is used in the synthesis of various polymers with specific applications:

  • Biocompatible Hydrogels: this compound modification of acellular cartilage matrix (ACM) allows for the fabrication of hydrogels with tunable mechanical properties for tracheal cartilage regeneration. []
  • Conductive Nanofibrous Membranes: Incorporation of this compound into gelatin-polypyrrole nanoparticles enables the fabrication of conductive membranes for myocardial infarction repair. []
  • Photoresists: this compound-based polymers are being investigated for use in pH and UV-responsive photoresists for nanoimprint lithography. []
  • Organically Soluble Resins: this compound serves as a cross-linking agent in the creation of organically soluble, photosensitive resins for three-dimensional circuit manufacturing. []

Q7: How are this compound-based polymers used in demetallizing hydrocarbon oils?

A10: Copolymers containing Acrylic acid (or acrylate), this compound, and amide functionalities have shown promise as demetallizing agents for hydrocarbon oils. [] These copolymers effectively remove metals like calcium and iron from the oil through a process involving contact with the demetallizing agent followed by electric field-chemical demulsification or centrifugation for oil-water separation. []

Q8: How is this compound employed in the synthesis of pharmaceuticals?

A11: this compound is utilized in the preparation of ibrutinib, a drug used in the treatment of certain types of cancer. [] Specifically, it is reacted with an intermediate compound in an amidation reaction to yield ibrutinib. []

Q9: What is known about the degradation susceptibility of poly(this compound) to radiation?

A12: Poly(this compound) exhibits a lower sensitivity to radiation degradation compared to related polymers like poly(methyl methacrylate), poly(methacrylonitrile), and poly(methyl α-chloroacrylate). [, ] This suggests that the polymer's main chain scission is less likely to be initiated by decarboxylation. []

Q10: How does this compound contribute to the production of environmentally friendly materials?

A13: this compound plays a crucial role in synthesizing environmentally friendly, water-soluble siloxanol systems. [] These systems, produced through the reaction of this compound with aminoalkyl-functionalized silicon compounds, offer a sustainable alternative for various applications. [] Additionally, this compound is key to producing bio-sourced acrylate and methacrylate esters from a multifunctional lactone carboxylic acid, offering a renewable alternative to petroleum-based monomers for polymerization reactions. []

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